3-Fluoro-4-(piperazin-1-ylmethyl)aniline
Description
3-Fluoro-4-(piperazin-1-ylmethyl)aniline (CAS: 937596-85-5) is a fluorinated aniline derivative featuring a piperazine ring linked via a methylene group to the aromatic ring. Its molecular formula is C₁₁H₁₅FN₄, with a molecular weight of 222.27 g/mol. The compound’s structure combines a meta-fluoro substituent on the aniline ring and a piperazinylmethyl group at the para position. This design enhances its versatility as a pharmaceutical intermediate, particularly in kinase inhibitor development .
Synthesis: The compound is synthesized through nucleophilic substitution or coupling reactions. For example, describes its use as a precursor in bromination reactions, where hydrobromic acid and copper(I) bromide facilitate the introduction of bromine .
Applications: It serves as a key building block in antitumor agents and kinase inhibitors, leveraging the piperazine moiety’s ability to enhance solubility and bioavailability. Derivatives of this compound have been explored for targeting c-Met kinase, a receptor tyrosine kinase implicated in cancer progression .
Properties
Molecular Formula |
C11H14FN3O2 |
|---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
1-[(2-fluoro-4-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14FN3O2/c12-11-7-10(15(16)17)2-1-9(11)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8H2 |
InChI Key |
GUMFIRCMVGYJGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Coupling Approach
One common method involves palladium-catalyzed amination or Buchwald-Hartwig coupling of a suitably fluorinated aryl halide with piperazine derivatives.
-
- Catalyst: Palladium complex (e.g., Pd2(dba)3 or Pd(OAc)2) with phosphine ligands such as triisopropylbiphenyl-2-yl phosphine (XPhos).
- Solvent: Anhydrous solvents such as toluene or dichloromethane.
- Temperature: Typically 85 ± 5 °C.
- Time: Approximately 6 hours.
-
- 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline was synthesized by heating a mixture of the fluorinated aryl halide and 4-methylpiperazine with XPhos catalyst at 85 °C for 6 hours, followed by filtration and extraction with ethyl acetate. The product was obtained in high purity after solvent removal and purification.
Trimethylaluminum-Mediated Amination
Another method uses trimethylaluminum to facilitate the reaction between 3-fluoro-4-(piperazin-1-yl)aniline and electrophilic components such as methyl 3-acetaminocrotonate or related esters.
-
- Reagents: Trimethylaluminum (1.0 M in toluene).
- Solvent: Anhydrous dichloromethane.
- Temperature: Room temperature (rt).
- Time: 0.5 to 12 hours depending on substrates.
- Quenching: Saturated ammonium chloride aqueous solution.
-
- The aniline derivative is dissolved in anhydrous dichloromethane under nitrogen.
- Trimethylaluminum is added slowly at room temperature.
- The electrophile is added, and the mixture stirred for several hours.
- The reaction is quenched and extracted, followed by purification via silica gel chromatography.
Reduction of Nitro Precursors
A method described in patent literature involves the reduction of nitro-substituted pyridine derivatives to obtain piperidine-substituted anilines, which can be adapted for piperazine analogues.
-
- Formation of a quaternary ammonium salt by reaction of 3-(4-nitrophenyl)pyridine with 3-halogenated propylene.
- Reduction using sodium borohydride in the presence of zinc chloride to convert nitro groups and pyridine rings to the desired amine.
- Extraction and purification to isolate 4-(piperidine-3-yl)aniline derivatives.
While this method is specific to piperidine derivatives, the principles can be extended to piperazine analogues by appropriate selection of starting materials.
Synthesis via Piperazine-Quinoline Hybrids (Related Methodology)
Though focused on quinoline-piperazine hybrids, this approach demonstrates the incorporation of piperazin-1-ylmethyl groups onto aromatic systems via nucleophilic substitution and amide bond formation.
- Key Reagents and Conditions:
- Piperazine derivatives reacted with chloro-substituted quinoline intermediates in N,N-dimethylformamide (DMF) at 60–65 °C for 6 hours.
- Purification by slurry operation and recrystallization.
- Subsequent functionalization with sulfonyl or benzoyl chlorides under mild conditions (0–10 °C) to form amide derivatives.
This method highlights the versatility of piperazine functionalization on aromatic cores, which can be adapted for this compound synthesis.
Summary Table of Preparation Methods
Research Findings and Analysis
The palladium-catalyzed coupling method offers a robust and scalable route to this compound derivatives, with the advantage of mild reaction conditions and high selectivity for the desired substitution pattern.
The use of trimethylaluminum as a Lewis acid catalyst enables effective amination reactions with various electrophiles, providing moderate to good yields and allowing further functionalization of the aniline core.
Reduction of nitro precursors using sodium borohydride in the presence of zinc chloride is a cost-effective and environmentally friendlier alternative to precious metal catalysts, suitable for industrial-scale production of related amine intermediates.
The piperazine-quinoline hybrid synthesis demonstrates the adaptability of piperazine functionalization strategies and supports the feasibility of introducing the piperazin-1-ylmethyl substituent via nucleophilic substitution on activated aromatic systems.
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluoro-4-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 1-[(2-amino-4-nitrophenyl)methyl]piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-fluoro-4-nitrophenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-fluoro-4-nitrophenyl)methyl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and nitro groups can influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Key Observations :
c-Met Kinase Inhibition
Studies highlight the role of fluorine and piperazine in kinase binding:
- This compound: Serves as a scaffold for c-Met inhibitors, with IC₅₀ values in the nanomolar range. The piperazine moiety forms hydrogen bonds with catalytic residues .
- 3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline : A structurally distinct analog (IC₅₀ = 12 nM) replaces piperazine with a pyrrolotriazine group, improving selectivity but reducing metabolic stability .
Antitumor Activity
- Derivatives of 694499-26-8 exhibit potent antiproliferative effects in breast cancer cell lines (GI₅₀ = 0.8 μM in MDA-MB-231), attributed to the trifluoromethyl group’s electron-withdrawing properties .
Physicochemical and Pharmacokinetic Comparison
| Parameter | This compound | 694499-26-8 | 221198-99-8 |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 2.5 | 1.6 |
| Aqueous Solubility (mg/mL) | 12.3 | 4.7 | 15.2 |
| Metabolic Stability | Moderate (t₁/₂ = 45 min) | Low (t₁/₂ = 22 min) | High (t₁/₂ = 68 min) |
Q & A
Q. What are the optimal synthetic routes for 3-Fluoro-4-(piperazin-1-ylmethyl)aniline, and how do reaction conditions influence yield and purity?
The synthesis typically involves:
- Nucleophilic aromatic substitution : Reacting 3-fluoro-4-(chloromethyl)aniline with piperazine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C .
- Catalytic coupling : Palladium-catalyzed cross-coupling between fluorinated aniline derivatives and piperazine precursors, requiring inert atmospheres to prevent oxidation .
Key considerations : - Solvent selection : Polar solvents improve solubility but may increase side reactions (e.g., DMF vs. THF).
- Temperature control : Higher temperatures (>100°C) risk decomposition of the fluorinated aromatic ring.
- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) or recrystallization from ethanol yields >90% purity .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹⁹F NMR (δ ~ -110 ppm) confirms fluorine position; ¹H NMR identifies piperazine methylene protons (δ 2.5–3.5 ppm) .
- Mass spectrometry : ESI-MS (m/z 224.1 [M+H]⁺) validates molecular weight.
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect byproducts like oxidized amines .
Q. How can researchers screen the antimicrobial activity of this compound?
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Example protocol: Broth microdilution in 96-well plates, 18–24 hr incubation, optical density (OD₆₀₀) measurement .
- Compare with analogs (e.g., 3-Chloro-4-(piperazin-1-ylmethyl)aniline) to evaluate fluorine’s role in enhancing lipophilicity and membrane penetration .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, piperazine substitution) affect biological activity?
- Fluorine’s electronic effects : Enhances binding to hydrophobic enzyme pockets (e.g., c-Met kinase) by increasing C–F dipole interactions. Docking studies show a 15% higher binding affinity vs. non-fluorinated analogs .
- Piperazine modifications : Replacing the piperazine with morpholine reduces activity (IC₅₀ increases from 2 µM to 8 µM in kinase assays), highlighting the importance of nitrogen spacing for target engagement .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- QSAR modeling : Use descriptors like logP (2.1), polar surface area (45 Ų), and H-bond donors (2) to predict absorption and blood-brain barrier penetration .
- Molecular dynamics simulations : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability. Fluorine reduces oxidative metabolism by 30% compared to hydrogen .
Q. How can contradictory data on cytotoxicity be resolved?
- Case study : Discrepancies in IC₅₀ values (e.g., 15 µM vs. 25 µM in MCF-7 cells) may arise from:
- Resolution : Validate via orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like caspase-3) and ensure synthetic batches meet ≥95% purity .
Q. What strategies improve selectivity for kinase targets (e.g., c-Met) over off-target receptors?
- Structure-based design : Introduce bulky substituents (e.g., methyl groups) at the piperazine’s N-position to sterically hinder off-target binding.
- Pharmacophore mapping : Prioritize hydrogen bonding with kinase hinge regions (e.g., Met1160 in c-Met) using 3D alignment tools like Schrödinger’s Phase .
Methodological Tables
Q. Table 1: Comparative Antimicrobial Activity
| Compound | MIC (µg/mL) | Bacterial Strain | Key Structural Feature |
|---|---|---|---|
| This compound | 2.0 | S. aureus | Fluorine + piperazine |
| 4-(Piperazin-1-ylmethyl)aniline | 8.0 | S. aureus | No fluorine |
| 3-Chloro-4-(piperazin-1-ylmethyl)aniline | 1.5 | S. aureus | Chlorine substitution |
Q. Table 2: Docking Scores for Kinase Targets
| Target | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| c-Met | -9.2 | H-bond: Met1160 |
| EGFR | -6.8 | Van der Waals |
| VEGFR2 | -7.1 | π-Stacking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
